![molecular formula C13H18N2O B2499417 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide CAS No. 1922855-17-1](/img/structure/B2499417.png)
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
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Overview
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C12H17N . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Nowadays, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is based on the tetrahydroisoquinoline (THIQ) scaffold, which is present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its C (1)-functionalization . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Scientific Research Applications
Convenient Synthesis Methods
A study by Schuster, Lázár, and Fülöp (2010) details a convenient method for synthesizing 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives through three-component reactions. This method involves the reaction of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, leading to the formation of 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. Further processing through hydrogenolysis or selective hydrolysis yields 1,2,3,4-tetrahydroisoquinoline-1-carboxamides, highlighting a route for the synthesis of the core structure of interest (Schuster, Lázár, & Fülöp, 2010).
Application in Multicomponent Reactions
The research by Ngouansavanh and Zhu (2007) demonstrates the use of tetrahydroisoquinoline in Ugi-type multicomponent reactions. This process allows for the functionalization of tetrahydroisoquinoline, creating 1,2-diacylated adducts. Such methodologies offer versatile paths for the introduction of various functional groups into the tetrahydroisoquinoline framework, which could be relevant for the compound (Ngouansavanh & Zhu, 2007).
Novel Synthetic Routes
In a study by Hagihara et al. (2007), the synthesis of a series of tetrahydroisoquinoline derivatives, including those with modifications potentially similar to 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide, is described. These derivatives were designed as selective alpha(2C)-adrenergic receptor antagonists, showcasing the compound's versatility in drug discovery beyond its basic structure (Hagihara et al., 2007).
Chemical Transformations for Derivative Synthesis
Graulich et al. (2006) explored methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, assessing their affinity for apamin-sensitive binding sites. The study's focus on structural modifications and their impact on binding affinity could offer insights into tailoring this compound for specific biological targets (Graulich et al., 2006).
Future Directions
The future directions in the research of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide could involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . Additionally, the exploration of its diverse biological activities could also be a potential area of focus .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives, which this compound is a part of, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It’s known that tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Pharmacokinetics
It’s known that the synthesis of tetrahydroisoquinoline derivatives has been explored in the presence of cooxidants like h2o2, tbhp, etc .
Result of Action
It’s known that tetrahydroisoquinolines have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that various new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .
properties
IUPAC Name |
4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-4-5-10-9(6-8)11(12(14)16)15-7-13(10,2)3/h4-6,11,15H,7H2,1-3H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYNHLHEBPQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CNC2C(=O)N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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